Lipophilicity Control: LogP 1.85 vs. Higher LogP Chloro Analog (2-Chloro-N-methylbenzylamine) and Lower LogP Nitro Analog (N-Methyl-2-nitrobenzylamine)
The calculated LogP of 2-chloro-N-methyl-6-nitrobenzylamine is 1.85 [1], placing it in a favorable range for oral bioavailability and CNS penetration according to Lipinski's Rule of Five. In contrast, the 2-chloro-N-methylbenzylamine analog (CAS 94-64-4), lacking the nitro group, exhibits a significantly higher LogP of 2.11–2.45 , increasing lipophilicity and the risk of poor aqueous solubility and high plasma protein binding. Conversely, the N-methyl-2-nitrobenzylamine analog (CAS 56222-08-3), lacking the chloro substituent, shows a lower LogP of 1.25–1.50 , which may compromise membrane permeability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.85 |
| Comparator Or Baseline | 2-Chloro-N-methylbenzylamine (CAS 94-64-4): LogP 2.11–2.45; N-Methyl-2-nitrobenzylamine (CAS 56222-08-3): LogP 1.25–1.50 |
| Quantified Difference | Target LogP is 0.26–0.60 units lower than the chloro analog and 0.35–0.60 units higher than the nitro analog |
| Conditions | Calculated partition coefficient (ALogP / XLogP3) from multiple databases |
Why This Matters
This intermediate LogP value may provide an optimal balance between solubility and permeability for biological assays, avoiding the extremes of either analog.
- [1] SIELC Technologies. 2-Chloro-N-methyl-6-nitrobenzylamine (LogP 1.85). View Source
